Glycerol phosphate disodium salt hydrate
Overview
Description
Synthesis Analysis
The synthesis of glycerol phosphate disodium salt hydrate and related compounds has been explored through various methodologies. One study focused on the valorization of glycerol, a major biodiesel byproduct, using anhydrous trisodium phosphate (TSP) as a catalyst for glycerol carbonate synthesis, demonstrating an innovative approach to utilize glycerol phosphate disodium salt in chemical synthesis processes (Okoye, Abdullah, & Hameed, 2016).
Molecular Structure Analysis
Research has extensively analyzed the molecular structure of glycerol phosphate disodium salt hydrate. For instance, the stereochemical structure of disodium DL-glycerol 3-phosphate hexahydrate was elucidated using X-ray crystallographic techniques, revealing intricate details about its molecular conformation and bonding, including an unusual ester bond length and intramolecular hydrogen bonding (Fenn & Marshall, 1972).
Chemical Reactions and Properties
The chemical reactivity and properties of glycerol phosphate disodium salt hydrate have been explored in various contexts. Studies on amorphous calcium phosphate nanowires (ACPNWs) prepared using glycerol phosphate disodium salt as a phosphate source illustrate the compound's role in facilitating the formation of materials with potential applications in water treatment and heavy metal adsorption (Ding et al., 2015).
Physical Properties Analysis
The physical properties of glycerol phosphate disodium salt hydrate, such as its solubility, crystalline structure, and interactions with other molecules, have been a subject of scientific inquiry. The crystal structure of disodium lysophosphatidate dihydrate, closely related to glycerol phosphate disodium salt, offers insights into the packing arrangement and molecular conformation of the compound, showcasing its bilayer structure and interaction with sodium ions (Pascher & Sundell, 1985).
Chemical Properties Analysis
The chemical properties of glycerol phosphate disodium salt hydrate, including its reactivity and stability, are crucial for its applications in various fields. The study on glycerol carbonate synthesis from glycerol and dimethyl carbonate using trisodium phosphate highlights the chemical reactivity of glycerol phosphate derivatives and their potential utility in producing value-added chemicals (Okoye, Abdullah, & Hameed, 2016).
Scientific Research Applications
Polyether Polyols Synthesis
Glycerol phosphate is used as an initiator for synthesizing polyether polyols, which have enhanced flame retardant properties. The study by Velencoso et al. (2013) in the Journal of Macromolecular Science, Part A found that using glycerol phosphate disodium salt with caesium hydroxide as a catalyst and dimethyl sulfoxide as a solvent results in the successful incorporation of phosphate into the polymer chain, enhancing thermal stability. This application opens possibilities for new products in material science with improved safety profiles (Velencoso et al., 2013).
Thermal Energy Storage Systems
In the field of energy, glycerol phosphate disodium salt hydrate is investigated for its potential in thermal energy storage (TES) systems. A 2023 study by Uttam et al. in the Journal of Technical Education Science explored salt hydrates, like disodium phosphate dodecahydrate, for their high thermal conductivity and non-flammability. These properties make them ideal for room temperature energy storage applications, contributing significantly to energy efficiency and sustainability (Uttam et al., 2023).
Photochemistry of Phosphorus Compounds
Glycerol phosphate plays a role in the photochemistry of phosphorus compounds. Greenwald and Halmann (1972) in the Journal of The Chemical Society-Perkin Transactions 1 studied the ultraviolet absorption and photochemistry of glycerol phosphate in aqueous solutions. Their findings on how glycerol phosphate interacts with light at different wavelengths have implications for understanding environmental photochemical processes (Greenwald & Halmann, 1972).
Chitosan Gelation and Biomedical Applications
A study by Lavertu et al. (2008) in Biomacromolecules examined the use of glycerol phosphate in chitosan gelation. They discovered that heating chitosan solutions containing glycerol phosphate induces a sol-gel transition, which has potential applications in drug delivery and tissue engineering. This finding is significant for developing new biomedical materials and drug delivery systems (Lavertu et al., 2008).
Glycerol Carbonate Synthesis
In the field of green chemistry, glycerol phosphate disodium salt hydrate is used in the synthesis of glycerol carbonate, a valuable chemical derived from glycerol, a byproduct of biodiesel production. Okoye et al. (2016) in the Journal of The Taiwan Institute of Chemical Engineers demonstrated the use of trisodium phosphate in synthesizing glycerol carbonate from glycerol and dimethyl carbonate, showcasing an eco-friendly approach to valorizing biodiesel byproducts (Okoye et al., 2016).
Safety And Hazards
properties
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNKPAERNWEDD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol phosphate disodium salt hydrate | |
CAS RN |
55073-41-1 | |
Record name | Sodium glycerophosphate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055073411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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